Methyl-O3-(alpha-D-mannose)-alpha-D-mannose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

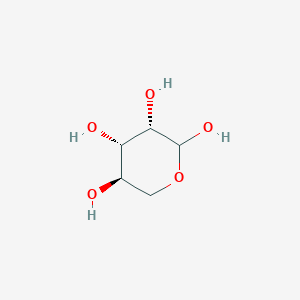

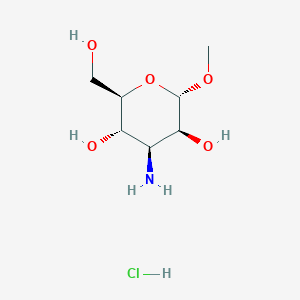

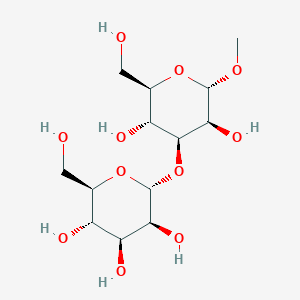

Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is a type of polysaccharide that has garnered attention for its unique structural properties and potential applications in various fields of science. The molecule consists of mannose units with specific methyl group substitutions, contributing to its distinctive chemical and physical characteristics.

Synthesis Analysis

The synthesis of 3-O-methyl-D-mannose-containing polysaccharides (sMMPs) involves highly stereoselective and iterative methods. A notable approach is the glycosidation process, which yields the desired alpha-anomer in high purity and yield, free from contamination of scrambling products (Cheon, Lian, & Kishi, 2007).

Molecular Structure Analysis

Molecular structure analyses reveal that 3-O-methyl-D-mannose polysaccharides exhibit a mixture of isomers with variations in size and degree of methylation. These structures are linear, unbranched chains, suggesting a significant role of the methyl group in determining the molecular conformation and properties of these polysaccharides (Maitra & Ballou, 1977).

Chemical Reactions and Properties

Chemical reactions involving methyl-O3-(alpha-D-mannose)-alpha-D-mannose include dehydrative glycosylation, which is crucial for synthesizing its lower homologs. The reagent systems employed in these reactions are instrumental in forming the polysaccharides' backbone (Hirooka et al., 2002).

Physical Properties Analysis

The physical properties, such as molecular weight and specific volume of these polysaccharides, have been determined through sedimentation equilibrium and other analytical methods. These studies help in understanding the solubility, stability, and interaction of these molecules with biological systems (Gray & Ballou, 1971).

Chemical Properties Analysis

Chemical properties of these molecules, such as their resistance to enzymatic degradation and their behavior in methylation analyses, highlight the protective role of the methyl groups and the structural integrity of the polysaccharide chains. These properties are essential for their potential biological activities and applications (Lederkremer & Parodi, 1984).

Safety And Hazards

- Toxicity : Limited toxicity data are available. However, as with any chemical compound, caution should be exercised.

- Handling : Proper handling and storage are essential to prevent degradation or contamination.

- Allergenicity : Individuals with mannose-specific allergies should avoid exposure.

将来の方向性

Research on Methyl-O3-(alpha-D-mannose)-alpha-D-mannose should focus on:

- Elucidating its biological functions and interactions.

- Investigating potential therapeutic applications.

- Developing efficient synthetic methods.

特性

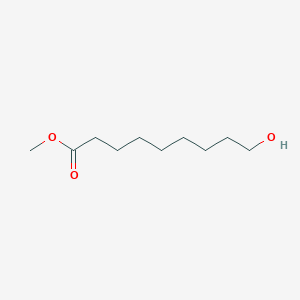

IUPAC Name |

(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKXHOIRHHAHDA-ZEEOCKJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222341 |

Source

|

| Record name | Methyl 3-O-mannopyranosylmannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-O3-(alpha-D-mannose)-alpha-D-mannose | |

CAS RN |

72028-62-7 |

Source

|

| Record name | Methyl 3-O-mannopyranosylmannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072028627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-O-mannopyranosylmannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。